molecular formula C25H22FN3O5S B11221826 3-(4-fluorophenyl)-1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide

3-(4-fluorophenyl)-1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B11221826
M. Wt: 495.5 g/mol
InChI Key: IDPLEWOVLPWTOK-UHFFFAOYSA-N
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Description

Its core structure features a fused thiophene-pyrimidine ring system, substituted with a 4-fluorophenyl group, a formyl-methoxyphenylmethyl moiety, and N,N,5-trimethyl and carboxamide functionalities. These substituents modulate electronic properties, solubility, and target interactions, making it a candidate for therapeutic applications such as kinase inhibition or antimicrobial activity .

Properties

Molecular Formula

C25H22FN3O5S

Molecular Weight

495.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C25H22FN3O5S/c1-14-20-22(31)29(18-8-6-17(26)7-9-18)25(33)28(24(20)35-21(14)23(32)27(2)3)12-16-11-15(13-30)5-10-19(16)34-4/h5-11,13H,12H2,1-4H3

InChI Key

IDPLEWOVLPWTOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC(=C3)C=O)OC)C4=CC=C(C=C4)F)C(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic substitution reaction.

    Attachment of the 5-formyl-2-methoxyphenyl group: This can be done through a formylation reaction.

    Final modifications: These include methylation and other functional group transformations to achieve the desired structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 3-(4-fluorophenyl)-1-[(5-carboxy-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide.

    Reduction: 3-(4-fluorophenyl)-1-[(5-hydroxymethyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-(4-fluorophenyl)-1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide exhibit promising anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit the activity of mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers such as non-small cell lung cancer (NSCLC) .

Case Study: EGFR Inhibition
A study focused on substituted pyrimidine compounds demonstrated their efficacy against specific EGFR mutants. The compounds were designed to target the L858R activating mutant and T790M resistance mutant forms of EGFR. The results indicated significant anticancer activity, suggesting potential therapeutic applications for these compounds in treating resistant cancer forms .

Antifungal Activity

In addition to anticancer properties, derivatives of this compound have been evaluated for antifungal activities. A series of novel trifluoromethyl pyrimidine derivatives were synthesized and tested against various fungal strains. These studies revealed that certain compounds exhibited strong antifungal effects comparable to established antifungals .

Table 1: Antifungal Activity of Pyrimidine Derivatives

CompoundFungal StrainInhibition Rate (%)
5bBotrytis cinerea96.76
5jBotrytis cinerea96.84
5lBotrytis cinerea100
5vSclerotinia sclerotiorum82.73

This data indicates that some derivatives not only match but also exceed the efficacy of traditional treatments like tebuconazole .

Synthesis and Characterization

The synthesis of This compound involves several steps typically including:

  • Formation of the pyrimidine core.
  • Introduction of the fluorophenyl and methoxy groups.
  • Amide bond formation to yield the final product.

Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocyclic Variations

Thieno[2,3-d]pyrimidine vs. Furo[2,3-b]pyridine
  • Target Compound: The thiophene ring in the thieno[2,3-d]pyrimidine core enhances electron-richness and metabolic stability compared to furan-containing analogues like 2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyridin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide .
  • Impact : Thiophene’s sulfur atom may improve binding to hydrophobic enzyme pockets, while furan’s oxygen could increase polarity, affecting bioavailability .
Thieno[2,3-d]pyrimidine vs. Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine
  • Example: Compounds such as 5-(4-methoxyphenyl)-3,8-diphenyl-N-[5-(4-chlorophenyl)-4-imino-7-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-3(4H)-yl]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide .

Substituent Analysis

Fluorophenyl Groups
  • Target Compound : The 4-fluorophenyl group is a common pharmacophore in kinase inhibitors, enhancing lipophilicity and π-π stacking with aromatic residues in target proteins .
  • Analogues : Similar fluorophenyl motifs are seen in 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide , but the absence of a formyl group in this analogue may limit hydrogen-bonding interactions .
Formyl and Methoxy Substituents
  • The 5-formyl-2-methoxyphenylmethyl group in the target compound offers unique hydrogen-bonding and electron-withdrawing effects.
N,N,5-Trimethyl and Carboxamide Groups
  • The N,N,5-trimethyl substituents may hinder metabolism via cytochrome P450 enzymes, as seen in studies where N-demethylation is a major metabolic pathway for carboxamides .
  • Analogues: Compounds like 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide replace the methyl groups with cyano or thioether moieties, altering electronic profiles and metabolic stability .

Structural and Functional Data Table

Compound Core Key Substituents Molecular Weight (g/mol) Notable Functional Groups Potential Biological Impact Reference
Thieno[2,3-d]pyrimidine 4-fluorophenyl, 5-formyl-2-methoxyphenylmethyl, N,N,5-trimethyl, carboxamide ~525 (estimated) Formyl, methoxy, dioxo, fluorophenyl Enhanced target binding, metabolic stability
Furo[2,3-b]pyridine 4-fluorophenyl, methylcarbamoyl, cyclopropyl-pyridyl ~520 Furan, carboxamide, fluorophenyl Moderate solubility, kinase inhibition
Pyrimidin-4-amine (4-methoxyphenyl)aminomethyl, 2-fluorophenyl ~420 Methoxy, aminomethyl, fluorophenyl Antibacterial/antifungal activity
1,4-Dihydropyridine Cyano, thioether, methoxyphenyl ~450 Cyano, thioether, dihydro Calcium channel modulation

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to other thieno[2,3-d]pyrimidine carboxamides, involving condensation of substituted thioureas or cyclization reactions .
  • Metabolism: N,N-Dimethyl groups may slow hepatic clearance compared to non-methylated analogues, as demonstrated in studies of 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide .
  • Biological Activity: While direct data for the target compound is absent, structurally related pyrimidines exhibit antimicrobial and immunomodulatory effects . The formyl group could enable Schiff base formation, a strategy used in prodrug design .

Biological Activity

The compound 3-(4-fluorophenyl)-1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula: C26H24FN3O3S
  • Molecular Weight: 477.6 g/mol

Structural Features

The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of a fluorophenyl group and a methoxyphenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds similar to this one often interact with various biological pathways:

  • Enzyme Inhibition: Many pyrimidine derivatives exhibit inhibitory effects on key enzymes involved in cellular signaling pathways.
  • Receptor Modulation: The compound may act as a modulator of specific receptors, potentially influencing neurotransmitter systems.

Pharmacological Studies

  • Anticancer Activity:
    • A study demonstrated that related thieno[2,3-d]pyrimidine derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Properties:
    • Preliminary tests showed that compounds with similar structures displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use as antibacterial agents .
  • Neuropharmacological Effects:
    • Investigations into the neuropharmacological properties revealed that certain derivatives could serve as modulators for glutamate receptors, which are crucial in neurological disorders .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a related thieno[2,3-d]pyrimidine derivative in vitro. The results indicated a dose-dependent inhibition of cell proliferation in human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. The compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.

Data Summary

Biological ActivityMechanismReference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth
NeuropharmacologicalModulates glutamate receptors

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